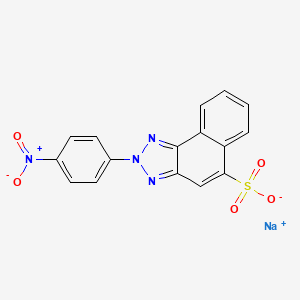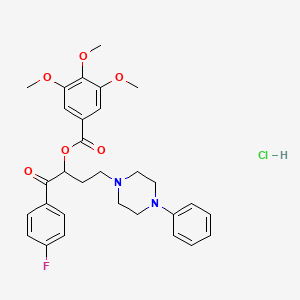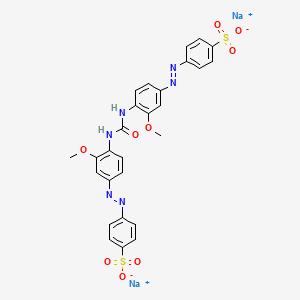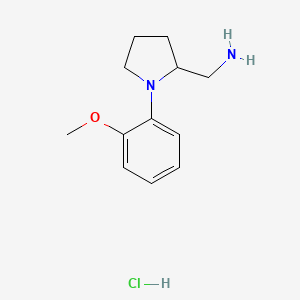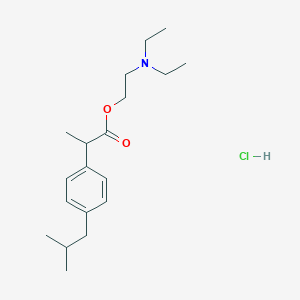
N-Methyl esomeprazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl esomeprazole is a derivative of esomeprazole, which is a proton pump inhibitor used to reduce gastric acid secretion. Esomeprazole is the S-isomer of omeprazole and is widely used in the treatment of gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome. This compound is synthesized by methylating esomeprazole, resulting in a compound with potentially different pharmacological properties and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of N-Methyl esomeprazole involves the methylation of esomeprazole. The process typically includes dissolving esomeprazole in N,N-dimethylformamide (DMF) and using a methylation reagent such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate . The reaction is carried out under controlled conditions to ensure high yield and purity. After the reaction, the product is purified using techniques such as column chromatography and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. High-purity reagents and advanced purification techniques are employed to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl esomeprazole undergoes various chemical reactions, including:
Oxidation: The sulfoxide group in this compound can be oxidized to sulfone under strong oxidizing conditions.
Reduction: The sulfoxide group can be reduced to sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methyl group can be substituted with other alkyl or aryl groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: this compound sulfone.
Reduction: this compound sulfide.
Substitution: Various N-alkyl or N-aryl esomeprazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-Methyl esomeprazole has several scientific research applications:
Chemistry: Used as a reference compound in the study of proton pump inhibitors and their derivatives.
Biology: Investigated for its effects on gastric acid secretion and potential therapeutic benefits.
Medicine: Explored for its potential use in treating acid-related disorders with possibly improved pharmacokinetic properties compared to esomeprazole.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Esomeprazole: The parent compound, widely used as a proton pump inhibitor.
Omeprazole: The racemic mixture of S- and R-isomers, less specific than esomeprazole.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Pantoprazole: A proton pump inhibitor with different pharmacokinetic properties.
Uniqueness
N-Methyl esomeprazole is unique due to its methylation, which may alter its pharmacokinetic and pharmacodynamic properties. This modification can potentially lead to differences in absorption, distribution, metabolism, and excretion compared to esomeprazole. The methyl group may also influence the compound’s interaction with the H+/K±ATPase enzyme, potentially offering improved efficacy or reduced side effects.
Eigenschaften
| 1820041-19-7 | |
Molekularformel |
C18H21N3O3S |
Molekulargewicht |
359.4 g/mol |
IUPAC-Name |
5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1-methylbenzimidazole |
InChI |
InChI=1S/C18H21N3O3S/c1-11-9-19-15(12(2)17(11)24-5)10-25(22)18-20-14-8-13(23-4)6-7-16(14)21(18)3/h6-9H,10H2,1-5H3/t25-/m0/s1 |
InChI-Schlüssel |
RUGQJBJNYIHOIW-VWLOTQADSA-N |
Isomerische SMILES |
CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C(N2C)C=CC(=C3)OC |
Kanonische SMILES |
CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2C)C=CC(=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B12777792.png)

